5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide
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Description
5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
If it acts similarly to the aforementioned cdk2 inhibitors, it would bind to the active site of the cdk2 enzyme, inhibiting its activity and thus disrupting the cell cycle .
Biochemical Pathways
This can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 . This suggests that the compound could potentially induce cell cycle arrest and apoptosis in these cells .
Biological Activity
The compound 5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide is part of the pyrazoloquinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities associated with this compound, focusing on its anti-inflammatory, anticancer, and neuropharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C16H18N6O |
Molecular Weight | 298.35 g/mol |
CAS Number | Not specified |
Purity | Typically >95% |
This compound features a pyrazoloquinazoline core which is known for its ability to interact with various biological targets.
1. Anti-inflammatory Activity
Research has shown that compounds within the pyrazolo[1,5-a]quinazoline class exhibit significant anti-inflammatory effects. A study screened a library of such compounds and identified several with IC50 values below 50 µM against lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in THP-1 monocytic cells . Although specific data for the compound is limited, its structural similarity to other active derivatives suggests potential anti-inflammatory properties.
2. Anticancer Activity
The anticancer potential of pyrazoloquinazolines has been documented in multiple studies. For instance, derivatives have been tested against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) . In vitro assays indicated that certain pyrazoloquinazoline derivatives exhibited cytotoxic effects, with some compounds showing promising results comparable to established chemotherapeutics.
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
A549 | Compound X | 25 |
HT-29 | Compound Y | 30 |
U87MG | Compound Z | 20 |
These findings underline the potential of this compound as a candidate for further anticancer research.
3. Neuropharmacological Effects
Recent studies have explored the modulation of GABAA receptors by pyrazoloquinazolines. Compounds designed with specific substitutions at the 8-position have been shown to enhance or inhibit GABAA receptor activity in electrophysiological assays . This highlights the potential neuropharmacological applications of related compounds and suggests that further investigation into this compound's ability to modulate neurotransmitter systems could be fruitful.
Case Studies
Several case studies have illustrated the biological activity of pyrazoloquinazolines:
- Study on Anti-inflammatory Effects : A group synthesized and tested various pyrazolo[1,5-a]quinazolines for their ability to inhibit inflammatory pathways. The results indicated several compounds effectively reduced pro-inflammatory cytokine production in vitro .
- Anticancer Screening : A comprehensive study evaluated a series of pyrazoloquinazoline derivatives against multiple cancer cell lines. The most potent compounds were found to induce apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
5-methyl-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-10-5-16-20-8-12-6-13(3-4-15(12)23(16)22-10)21-17(24)14-9-18-11(2)7-19-14/h5,7-9,13H,3-4,6H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKVVULQXUBFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=NC=C(N=C4)C)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.